{2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Overview
Description
{2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13584202 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrolysis and Tautomerism Studies
Research conducted by Iwanami et al. (1964) investigated the hydrolysis of compounds structurally similar to the one . These studies provide insights into the chemical behavior of such compounds, especially in terms of hydrolysis and tautomerism between enamine and ketimine forms, which are crucial for understanding their chemical stability and reactivity (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Synthetic Applications
Görlitzer and Kramer (2000) explored the synthesis and transformations of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters, which share a similar structural motif with the compound . Their work underscores the versatility of such structures in synthesizing potential antiallergics, demonstrating the synthetic utility of these compounds in medicinal chemistry (Görlitzer & Kramer, 2000).
Structural and Electronic Effects
Wiberg and Laidig (1987) focused on the rotational barriers adjacent to double bonds, including the carbon-oxygen barrier in compounds similar to the one of interest. Their findings help elucidate how structural and electronic effects influence the conformational stability of such molecules, which is vital for designing drugs with optimal bioavailability and activity (Wiberg & Laidig, 1987).
Catalytic Hydrogenation
Sukhorukov et al. (2008) studied the catalytic hydrogenation of molecules bearing functionalized methylene groups, similar to the compound of interest. Their research provides valuable insights into the chemical transformations these compounds can undergo, which is crucial for their application in synthetic organic chemistry and drug development (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).
Flavor Chemistry
Griffith and Hammond (1989) discussed the generation of Swiss cheese flavor components by the reaction of amino acids with carbonyl compounds, highlighting the importance of such chemical interactions in food science and flavor chemistry (Griffith & Hammond, 1989).
Properties
IUPAC Name |
2-[2-[[6-methyl-3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-12-4-5-14-15(7-12)29-20(23-16(24)10-28-11-17(25)26)18(14)19(27)22-9-13-3-2-6-21-8-13/h2-3,6,8,12H,4-5,7,9-11H2,1H3,(H,22,27)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQKMDACQMXZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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